L-Alanine, N-benzoyl-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, N-benzoyl-N-methyl- is a derivative of the amino acid L-alanine. This compound is characterized by the presence of a benzoyl group and a methyl group attached to the nitrogen atom of the alanine molecule. It is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-benzoyl-N-methyl- typically involves the protection of the amino group of L-alanine followed by benzoylation and methylation. One common method starts with the protection of the amino group using a carbamate protecting group such as t-butyloxycarbonyl (Boc). The protected alanine is then treated with benzoyl chloride in the presence of a base to introduce the benzoyl group. Finally, the Boc group is removed, and the amino group is methylated using a methylating agent like methyl iodide .
Industrial Production Methods
Industrial production of L-Alanine, N-benzoyl-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-benzoyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of N-acyl derivatives.
Scientific Research Applications
L-Alanine, N-benzoyl-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of L-Alanine, N-benzoyl-N-methyl- involves its interaction with specific molecular targets. The benzoyl and methyl groups enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
L-Alanine, N-methyl-: Similar structure but lacks the benzoyl group.
N-benzoyl-L-alanine: Similar structure but lacks the methyl group.
Uniqueness
L-Alanine, N-benzoyl-N-methyl- is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This dual modification enhances its versatility in synthetic and research applications compared to its analogs .
Properties
CAS No. |
33099-01-3 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S)-2-[benzoyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15)12(2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
MLLWNNCPLXFMTJ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.